molecular formula C18H13FN2O3S B2920220 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 900000-64-8

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2920220
CAS No.: 900000-64-8
M. Wt: 356.37
InChI Key: APLYPQLJYMGJBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS Number: 477547-47-0) is a synthetic organic compound supplied for research use. This product is intended for laboratory research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses, or for personal application. The compound features a molecular formula of C17H11FN2O3S and a molecular weight of 342.34 g/mol . Its structure incorporates a benzodioxole group linked to a thiazole ring, which is in turn connected to a 4-fluorophenylacetamide moiety. Heterocyclic structures containing the thiazole ring, like this one, are frequently investigated in medicinal chemistry for their diverse biological potential . Similarly, the benzodioxole group is a common pharmacophore found in various bioactive molecules. While specific biological data for this exact compound may be limited in the public domain, its molecular architecture suggests it is a candidate for research in early-stage drug discovery. Thiazole and benzodioxole-containing compounds are widely studied in scientific literature for a range of pharmacological activities, which may include anticancer, antimicrobial, and antioxidant properties . Researchers can utilize this chemical as a building block (synthon) in organic synthesis or as a lead compound for developing new molecular entities and probing structure-activity relationships (SAR).

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3S/c19-13-4-1-11(2-5-13)7-17(22)21-18-20-14(9-25-18)12-3-6-15-16(8-12)24-10-23-15/h1-6,8-9H,7,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLYPQLJYMGJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of 2-aminothiazoles with appropriate carboxylic acid derivatives. The benzo[d][1,3]dioxol moiety can be introduced through a nucleophilic aromatic substitution reaction, while the fluorophenylacetamide group is often added via acylation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced catalytic systems to improve yield and reduce by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the thiazole ring or the fluorophenylacetamide group.

  • Substitution: Nucleophilic substitution reactions can occur at the thiazole or the fluorophenylacetamide moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and ozone.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides and sulfones.

  • Reduction: Reduced thiazoles and fluorophenylacetamide derivatives.

  • Substitution: Substituted thiazoles and fluorophenylacetamide derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development.

  • Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiazole-Acetamide Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity (if reported)
Target Compound 386.39 Not reported 4-(Benzodioxol-5-yl)thiazole, 4-F-PhAc Not explicitly stated
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) 410.51 269–270 4-Fluorophenylpiperazine, p-tolylthiazole MMP inhibition (anti-inflammatory)
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-fluorophenyl)-2-oxoacetamide (4q) 303.25 Not reported Benzodioxol-5-yl, 4-F-Ph, α-ketoacetamide Synthetic intermediate (no activity data)
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide 414.5 Not reported Benzodioxol-5-yl, 4-F-benzothiazole, THF Not reported
ASN90 [(S)-N-(5-(4-(1-(Benzodioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide] 417.45 Not reported Benzodioxol-5-yl, thiadiazole, piperazine O-GlcNAcase inhibitor (neuroprotective)
(2E,4E)-5-(Benzodioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide (D14) 436.47 208.9–211.3 Benzodioxol-5-yl, dienamide, methylthio Not reported
Key Observations:
  • Core Heterocycles : The target compound’s thiazole core differentiates it from ASN90 (thiadiazole) and D14 (dienamide) . Thiazoles are associated with MMP inhibition in analogs (e.g., compound 15 in Table 1) .
  • Benzodioxol-5-yl Group : Shared with compounds 4q and ASN90 , this moiety enhances lipophilicity and may influence CNS penetration.
  • Fluorophenyl Substituents : The 4-fluorophenyl group is present in the target compound and 4q , but replaced with fluorobenzothiazole in . Fluorination typically improves metabolic stability and binding affinity.
  • Acetamide Variations : The target’s simple acetamide contrasts with α-ketoacetamide (4q) and N-alkylated analogs (e.g., THF-methyl in ), which alter electronic properties and steric bulk.

Pharmacological Activity Comparisons

  • MMP Inhibition: Thiazole-acetamide derivatives (e.g., compound 15 ) show anti-inflammatory activity via MMP inhibition.
  • Enzyme Inhibition : ASN90 and LSN3316612 () target O-GlcNAcase, highlighting benzodioxol-thiazole hybrids’ versatility. The target’s acetamide group may similarly engage catalytic sites.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a benzodioxole moiety, and an acetamide group with a fluorophenyl substitution. Its molecular formula is C17H16N2O3S, with a molecular weight of approximately 344.38 g/mol. The unique structural elements contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:

  • Case Study 1 : In a study involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 25.72 ± 3.95 μM, indicating effective cytotoxicity and potential for further development as an anticancer agent .
  • Case Study 2 : Another study evaluated its effects on tumor-bearing mice, showing suppression of tumor growth, which supports its potential as a therapeutic candidate in oncology .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens:

  • In vitro Testing : It exhibited activity against Staphylococcus aureus and Candida albicans, showcasing its potential as an antimicrobial agent .

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes related to cell proliferation and survival pathways. This inhibition can lead to reduced cell viability in cancerous tissues and enhanced susceptibility to microbial infections.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure/DescriptionUnique Features
N-(4-methylthiazol-2-yl)-4-methylsulfonyl-benzamideSimilar thiazole structure with methyl substitutionEnhanced solubility
2-amino-N-(4-methyl-thiazol-2-yl)-5-benzamideContains an amino group on thiazolePotentially different biological activity
3-(4-fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amineDifferent heterocyclic structureExhibits distinct pharmacological profiles

This table illustrates how the specific combination of functional groups in this compound contributes to its diverse biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.